molecular formula C13H17N5O2 B2877789 N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide CAS No. 942856-68-0

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2877789
CAS No.: 942856-68-0
M. Wt: 275.312
InChI Key: PPUUKFOHDYUJHR-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxypropyl group, a pyridinyl group, and a triazolyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    N-(3-methoxypropyl)-2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.

Uniqueness

The uniqueness of N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-20-8-2-5-15-12(19)9-11-16-13(18-17-11)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUUKFOHDYUJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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